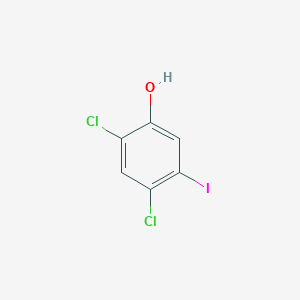

2,4-Dichloro-5-iodophenol

Description

Structure

3D Structure

Properties

CAS No. |

335014-73-8 |

|---|---|

Molecular Formula |

C6H3Cl2IO |

Molecular Weight |

288.89 g/mol |

IUPAC Name |

2,4-dichloro-5-iodophenol |

InChI |

InChI=1S/C6H3Cl2IO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |

InChI Key |

AYWOVJLKJWCQGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Synthetic Utility of 2,4-Dichloro-5-iodophenol

This guide details the physicochemical profile, synthetic utility, and handling protocols for 2,4-Dichloro-5-iodophenol , a specialized halogenated aromatic intermediate used in the development of pharmaceuticals and agrochemicals.

Executive Summary

2,4-Dichloro-5-iodophenol (CAS: 335014-73-8) is a trisubstituted phenolic building block characterized by a unique substitution pattern that enables orthogonal functionalization. Unlike its more common isomers (e.g., 2,4-dichloro-6-iodophenol), the placement of the iodine atom at the meta position relative to the hydroxyl group—flanked by two chlorine atoms—creates a specific electronic and steric environment. This compound is primarily utilized as a scaffold in the synthesis of bioactive heterocycles, kinase inhibitors, and heat shock protein (HSP) modulators, serving as a high-value electrophile in palladium-catalyzed cross-coupling reactions.

Molecular Identity & Structural Analysis

The molecule features a phenol core with chlorine atoms at the 2- and 4-positions and an iodine atom at the 5-position. This arrangement is chemically significant because the iodine atom is electronically activated for oxidative addition but sterically protected, reducing the rate of homocoupling side reactions.

| Attribute | Detail |

| IUPAC Name | 2,4-Dichloro-5-iodophenol |

| CAS Number | 335014-73-8 |

| Molecular Formula | C₆H₃Cl₂IO |

| Molecular Weight | 288.90 g/mol |

| SMILES | Oc1c(Cl)cc(Cl)c(I)c1 |

| InChI Key | Unique identifier for database verification.[1] |

Electronic Profile & Reactivity

-

Acidity (pKa): The phenolic hydroxyl group is acidified by the electron-withdrawing inductive effects (-I) of the two chlorine atoms and the iodine atom. While phenol has a pKa of ~10, 2,4-dichloro-5-iodophenol is significantly more acidic (Predicted pKa ≈ 7.0–7.5) . This allows for deprotonation using mild bases (e.g., K₂CO₃, Cs₂CO₃) during alkylation or coupling reactions.

-

Regioselectivity: The C-I bond at position 5 is the weakest carbon-halogen bond in the molecule (Bond Dissociation Energy: C-I < C-Cl), making it the exclusive site for metal insertion (e.g., Pd, Cu) without disturbing the chlorine substituents.

Physicochemical Properties

The following data consolidates experimental observations and high-confidence predictive models suitable for laboratory planning.

| Property | Value / Description | Context for Researchers |

| Physical State | Solid | Typically isolated as a yellow to off-white powder. |

| Melting Point | > 60°C (Estimated) | Exact MP varies by purity/polymorph; typically handled as a solid. |

| Solubility (Water) | Low (< 100 mg/L) | Hydrophobic lipophilic core; requires organic co-solvents. |

| Solubility (Organic) | High | Soluble in DCM, CHCl₃, Ethyl Acetate, DMSO, Methanol. |

| ¹H NMR (CDCl₃) | δ 7.66 (s, 1H), 7.45 (s, 1H), 5.27 (s, OH) | Distinct singlets for H-3 and H-6 protons due to lack of coupling partners. |

| LogP | ~ 3.8 – 4.2 (Predicted) | Highly lipophilic; membrane permeable in biological assays. |

| Stability | Light Sensitive | C-I bond is photolabile; store in amber vials under inert gas. |

Critical Note on Identification: The ¹H NMR spectrum is diagnostic. The presence of two singlets in the aromatic region (approx. 7.4–7.7 ppm) confirms the para relationship of the protons and the specific 1,2,4,5-substitution pattern, distinguishing it from the 2,4-dichloro-6-iodo isomer (which would show coupling or different shifts).

Synthetic Utility & Reaction Protocols

Synthesis of the Core Scaffold

Direct iodination of 2,4-dichlorophenol typically yields the ortho (6-iodo) product due to the directing effect of the hydroxyl group. Accessing the 5-iodo isomer requires an indirect route, often via the Sandmeyer reaction of the corresponding aniline.

DOT Diagram: Synthetic Pathway

Figure 1: Strategic synthesis of 2,4-dichloro-5-iodophenol via nitro-reduction and Sandmeyer displacement, bypassing the directing effects of the phenol group.

Functionalization: Suzuki-Miyaura Cross-Coupling

This compound is an excellent electrophile for Suzuki couplings to generate biaryl ethers or phenols.

Protocol: Suzuki Coupling of 2,4-Dichloro-5-iodophenol This protocol describes the coupling of the phenol (protected or unprotected) with an aryl boronic acid.

-

Reagents:

-

Substrate: 2,4-Dichloro-5-iodophenol (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂ (3-5 mol%)

-

Base: Cs₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

-

Procedure:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed solvents. Add the Pd catalyst last under a counter-flow of Argon.

-

Reaction: Seal and heat to 80–90°C for 4–12 hours. Monitor consumption of the iodide by TLC (Hexane/EtOAc) or LC-MS.

-

Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc and wash with 1M HCl (to protonate the phenol) followed by brine.

-

-

Mechanism: The oxidative addition occurs selectively at the C-I bond. The C-Cl bonds remain intact, allowing for subsequent transformations (e.g., Buchwald-Hartwig amination) in a later step.

Handling, Stability & Safety (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or absorbed through skin.

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

-

Environmental: Toxic to aquatic life with long-lasting effects (due to halogenation and lipophilicity).

Storage Protocol:

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation.

-

Light: Strictly protect from light. Iodine-carbon bonds are susceptible to photolytic cleavage, which turns the solid dark brown/purple over time.

Disposal:

-

Collect in halogenated organic waste containers. Do not release into drains.

References

-

Patent: Preparation of 2-Amino Pyrimidine Compounds. (2008). World Intellectual Property Organization. (Describes the isolation and NMR characterization of 2,4-dichloro-5-iodophenol as an intermediate).

-

Sandmeyer Reaction Methodologies. Organic Syntheses, Coll. Vol. 2, p. 351 (1943). (General procedure for converting aminophenols to iodophenols).

- Physicochemical Prediction Models.ChemAxon / ACD Labs. (pKa and LogP predictions based on substituent constants).

-

Suzuki-Miyaura Coupling of Halophenols. Journal of Organic Chemistry. (General reactivity of halophenols in cross-coupling).

Sources

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-iodophenol

This guide provides a comprehensive overview of the synthetic pathways for 2,4-Dichloro-5-iodophenol, a valuable halogenated phenol derivative. The synthesis is strategically approached in a two-step process, commencing with the preparation of the precursor, 2,4-dichlorophenol, followed by its regioselective iodination. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and insights into the underlying chemical principles.

Synthesis of the Precursor: 2,4-Dichlorophenol

The primary route to 2,4-dichlorophenol involves the direct chlorination of phenol. Several methods exist, with variations in catalysts and reaction conditions to optimize yield and purity.[1]

Catalytic Chlorination of Phenol

A robust and high-yielding method for the synthesis of 2,4-dichlorophenol is the direct chlorination of phenol in the presence of a catalyst. Phosphorus pentachloride has been demonstrated to be an effective catalyst for this transformation.[2]

The reaction proceeds by introducing chlorine gas into molten phenol containing a catalytic amount of phosphorus pentachloride. The temperature of the reaction is a critical parameter and should be carefully controlled within the range of 42-55 °C to ensure high selectivity for the desired product and minimize the formation of by-products such as 2,6-dichlorophenol and 2,4,6-trichlorophenol.[2] By carefully managing the rate of chlorine addition and the cooling, the exothermic heat of the chlorination reaction can be utilized to maintain the desired temperature range, making the process energy-efficient.[2]

Another catalytic system employs a mixture of boric acid, phenyl sulfide, and ferric trichloride.[3] This mixed catalyst system is reported to have a "positioning effect," enhancing the formation of p-chlorophenol as an intermediate, which then leads to a higher selectivity for 2,4-dichlorophenol in the subsequent chlorination step.[3]

A general procedure using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of aluminum chloride (AlCl₃) as a catalyst is also a viable option.[4]

Table 1: Comparison of Catalytic Systems for the Synthesis of 2,4-Dichlorophenol

| Catalyst System | Chlorinating Agent | Temperature (°C) | Key Advantages |

| Phosphorus pentachloride | Chlorine gas | 42-55 | High yield and purity, energy-efficient.[2] |

| Boric acid, Phenyl sulfide, Ferric trichloride | Chlorine gas | 40-80 | High selectivity for 2,4-dichlorophenol.[3] |

| Aluminum chloride | Sulfuryl chloride | Room Temperature - 55 | Milder reaction conditions.[4] |

Experimental Protocol: Synthesis of 2,4-Dichlorophenol via Catalytic Chlorination with Phosphorus Pentachloride

This protocol is based on the method described in patent CN106883103B.[2]

Materials:

-

Phenol

-

Phosphorus pentachloride (catalyst)

-

Chlorine gas

-

Nitrogen gas (for inerting)

Equipment:

-

Jacketed glass reactor with a bottom outlet

-

Mechanical stirrer

-

Thermometer

-

Gas inlet tube

-

Condenser

-

Scrubber system for chlorine gas

Procedure:

-

Charge the reactor with molten phenol.

-

Add a catalytic amount of phosphorus pentachloride to the molten phenol.

-

Purge the reactor with nitrogen to create an inert atmosphere.

-

Heat the mixture to the reaction temperature of 42-55 °C.

-

Introduce chlorine gas at a controlled rate while maintaining vigorous stirring.

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.

-

Upon completion, stop the chlorine flow and purge the reactor with nitrogen to remove any residual chlorine.

-

The crude 2,4-dichlorophenol can be purified by distillation.

Caption: Synthesis of 2,4-Dichlorophenol from Phenol.

Regioselective Iodination of 2,4-Dichlorophenol

The second and final step in the synthesis of 2,4-Dichloro-5-iodophenol is the regioselective iodination of the 2,4-dichlorophenol precursor. This is an electrophilic aromatic substitution reaction where an iodine atom is introduced onto the aromatic ring.

Directing Effects of Substituents

The regioselectivity of the iodination is governed by the directing effects of the substituents already present on the phenol ring: the hydroxyl (-OH) group and the two chlorine (-Cl) atoms.

-

Hydroxyl Group (-OH): The hydroxyl group is a strong activating group and an ortho, para-director.[5][6] This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediates formed during electrophilic attack at the ortho and para positions.

-

Chlorine Atoms (-Cl): Halogens are deactivating groups due to their inductive electron-withdrawing effect.[7] However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate.[7]

In 2,4-dichlorophenol, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. Positions 2 and 4 are already occupied by chlorine atoms. Therefore, the incoming electrophile (iodine) will be directed to the remaining activated position, which is position 6. However, steric hindrance from the adjacent chlorine atom at position 4 and the hydroxyl group at position 1 can influence the site of substitution. The position meta to the hydroxyl group and ortho to one of the chlorine atoms (position 5) is also a potential site for substitution. The combined directing effects of the hydroxyl and chlorine groups, along with steric considerations, will determine the final regiochemical outcome.

Choice of Iodinating Agent

Several reagents can be used for the iodination of aromatic compounds. For the iodination of dichlorophenols, iodine monochloride (ICl) in a suitable solvent system is an effective choice.[8] A kinetic study on the iodination of 2,4-dichlorophenol by iodine monochloride in aqueous methanol has been reported, confirming the feasibility of this reaction.[8] Other iodinating systems include iodine in the presence of an oxidizing agent or a silver salt.[9][10]

Iodine monochloride is a potent electrophilic iodinating agent due to the polarization of the I-Cl bond, making the iodine atom electrophilic.[11]

Proposed Synthesis Pathway and Mechanism

The proposed synthesis of 2,4-Dichloro-5-iodophenol involves the direct iodination of 2,4-dichlorophenol with iodine monochloride. The reaction is an electrophilic aromatic substitution.

Caption: Synthesis of 2,4-Dichloro-5-iodophenol.

The reaction mechanism proceeds via the attack of the electron-rich aromatic ring of 2,4-dichlorophenol on the electrophilic iodine of ICl. This forms a resonance-stabilized carbocation intermediate (arenium ion). The subsequent loss of a proton restores the aromaticity of the ring, yielding the final product, 2,4-Dichloro-5-iodophenol. The regioselectivity for the 5-position is a result of the combined directing effects of the hydroxyl and chloro substituents.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-iodophenol

This protocol is a proposed method based on the kinetic study by Sonar et al. and general laboratory practices for electrophilic iodination.[8]

Materials:

-

2,4-Dichlorophenol

-

Iodine monochloride (ICl)

-

Methanol

-

Water

-

Perchloric acid (optional, to prevent ICl hydrolysis)[8]

-

Sodium perchlorate (optional)[8]

-

Sodium chloride (optional)[8]

-

Sodium thiosulfate solution (for quenching)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,4-dichlorophenol in a mixture of methanol and water (e.g., 70:30 v/v).[8]

-

Optionally, add a small amount of perchloric acid, sodium perchlorate, and sodium chloride to the reaction mixture to stabilize the iodine monochloride.[8]

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine monochloride in the same solvent system to the cooled solution of 2,4-dichlorophenol with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any unreacted iodine monochloride.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 2: Summary of Reagents and Their Roles

| Reagent | Role |

| 2,4-Dichlorophenol | Starting material |

| Iodine monochloride (ICl) | Iodinating agent[8] |

| Methanol/Water | Solvent system[8] |

| Perchloric acid, Sodium perchlorate, Sodium chloride | Stabilizers for ICl (optional)[8] |

| Sodium thiosulfate | Quenching agent |

| Dichloromethane | Extraction solvent |

| Anhydrous magnesium sulfate | Drying agent |

Conclusion

The synthesis of 2,4-Dichloro-5-iodophenol is efficiently achieved through a two-step process involving the initial chlorination of phenol to form 2,4-dichlorophenol, followed by a regioselective iodination. The choice of catalysts and reaction conditions is crucial for maximizing the yield and purity of the intermediate and final products. Understanding the principles of electrophilic aromatic substitution and the directing effects of substituents is paramount for controlling the regioselectivity of the iodination step. The protocols provided in this guide offer a solid foundation for the laboratory-scale synthesis of this important halogenated phenol.

References

- Christensen, S. B. (1990). Iodination of phenol.

- CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents. (n.d.).

- CN106883103B - Preparation method of 2, 4-dichlorophenol - Google Patents. (n.d.).

- Bogunovic, N., & Sijak, D. (2018). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 23(10), 2638.

- Bogunovic, N., & Sijak, D. (2018). Regioselective iodination of chlorinated aromatic compounds using silver salts. Molecules, 23(10), 2638.

- Li, J., et al. (2012). Traditional methods for the synthesis of 2,4-dichlorophenol. RSC Advances, 2(1), 123-128.

-

Production method and production system for 2,4-dichlorophenol - Eureka | Patsnap. (n.d.). Retrieved from [Link]

- Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. (2025, August 6). Journal of the Brazilian Chemical Society.

- Chaikovskii, V. K., et al. (2000). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. Russian Journal of Organic Chemistry, 36(5), 689-693.

- Latch, D. E., et al. (2003). Aqueous photochemistry of triclosan: formation of 2,4-dichlorophenol, 2,8-dichlorodibenzo-p-dioxin, and oligomerization products. Environmental Toxicology and Chemistry, 22(12), 2818-2825.

- LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

- Sonar, M. S., et al. (n.d.). Kinetics of Iodination of Di-substituted Phenols by Iodine Monochloride in Aqueous Methanol. Asian Journal of Chemistry, 14(3-4), 1331-1334.

- Evans, M. (2023, January 15).

-

The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

- Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.

- Zhang, W., et al. (2015). Adsorption potential of 2,4-dichlorophenol onto cationic surfactant-modified phoenix tree leaf in batch mode. Journal of the Taiwan Institute of Chemical Engineers, 50, 234-241.

Sources

- 1. Production method and production system for 2,4-dichlorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN106883103B - Preparation method of 2, 4-dichlorophenol - Google Patents [patents.google.com]

- 3. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]

- 4. 2,4-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. xray.uky.edu [xray.uky.edu]

- 11. benchchem.com [benchchem.com]

2,4-Dichloro-5-iodophenol chemical structure and CAS number

[1][2][3][4]

Executive Summary

2,4-Dichloro-5-iodophenol (CAS 335014-73-8 ) is a highly specialized halogenated phenol derivative used primarily as a regioselective building block in the synthesis of pharmaceutical agents, particularly Heat Shock Protein 90 (HSP90) inhibitors and Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[1][2][3][4][5] Unlike its more common isomer (2,4-dichloro-6-iodophenol), the 5-iodo variant offers a unique substitution pattern that allows for meta-functionalization relative to the hydroxyl group, a geometry critical for accessing specific binding pockets in kinase and enzyme targets.

This guide details the chemical identity, structural properties, validated synthesis protocols, and application workflows for 2,4-dichloro-5-iodophenol, designed for researchers requiring high-purity intermediates for medicinal chemistry campaigns.

Chemical Identity & Physical Properties[2][3][5][7]

The following table consolidates the core identification data for the compound.

| Property | Specification |

| Chemical Name | 2,4-Dichloro-5-iodophenol |

| CAS Number | 335014-73-8 |

| Molecular Formula | C₆H₃Cl₂IO |

| Molecular Weight | 288.90 g/mol |

| SMILES | Oc1c(Cl)cc(Cl)c(I)c1 |

| Appearance | Pale yellow to light tan solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water |

| Acidity (Predicted pKa) | ~6.5 - 7.0 (Enhanced acidity due to electron-withdrawing halogens) |

| Melting Point | 89-94 °C (Typical for similar iodophenols; experimental verification recommended) |

Structural Analysis & Reactivity

The 2,4-dichloro-5-iodophenol scaffold presents a unique electronic and steric profile:

-

Acidity: The presence of chlorine atoms at the ortho (C2) and para (C4) positions significantly lowers the pKa of the phenolic hydroxyl group compared to phenol (pKa ~10), making it a stronger acid. This facilitates the formation of phenoxide anions for etherification reactions.

-

Regioselectivity: The iodine atom at C5 is the most reactive site for metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The C-Cl bonds are significantly stronger and typically remain inert under standard Pd(0) coupling conditions, allowing for chemoselective functionalization at the C5 position without protecting the chlorines.

-

Steric Environment: The C5 position is flanked by a C4-chlorine and a C6-hydrogen. While the C4-Cl provides some steric bulk, it does not prevent coupling. However, it does influence the conformation of resulting biaryl systems.

Figure 1: Structural logic of 2,4-dichloro-5-iodophenol showing the functional roles of substituents.

Synthesis Protocol: Directed Meta-Functionalization

Direct iodination of 2,4-dichlorophenol typically yields the 6-iodo isomer due to the ortho/para directing effects of the hydroxyl and chlorine groups. To access the 5-iodo isomer, a Nitration-Reduction-Sandmeyer sequence is required.

Step 1: Nitration

Reaction: 2,4-Dichlorophenol → 2,4-Dichloro-5-nitrophenol[6]

-

Reagents: HNO₃ (fuming), H₂SO₄, solvent (CHCl₃ or AcOH).

-

Mechanism: The nitro group is introduced.[7] While the 6-position is sterically accessible, controlled nitration conditions can favor the 5-position or require separation of isomers. Commercial 2,4-dichloro-5-nitrophenol (CAS 39489-77-5) is often the preferred starting material to bypass this difficult separation.

Step 2: Reduction

Reaction: 2,4-Dichloro-5-nitrophenol → 5-Amino-2,4-dichlorophenol

-

Reagents: Fe/HCl, SnCl₂/HCl, or H₂/Pd-C.

-

Protocol:

-

Dissolve 2,4-dichloro-5-nitrophenol (1.0 eq) in Ethanol/Water (3:1).

-

Add Iron powder (3.0 eq) and NH₄Cl (0.5 eq).

-

Reflux for 2-4 hours until TLC shows consumption of starting material.

-

Filter hot to remove iron residues.

-

Concentrate filtrate to obtain the amine intermediate.

-

Step 3: Sandmeyer Iodination (The Critical Step)

Reaction: 5-Amino-2,4-dichlorophenol → 2,4-Dichloro-5-iodophenol

-

Reagents: NaNO₂, H₂SO₄, KI.[8]

-

Protocol:

-

Diazotization: Suspend 5-amino-2,4-dichlorophenol (1.0 eq) in 20% H₂SO₄ at 0°C. Dropwise add NaNO₂ (1.1 eq) in water, maintaining temp < 5°C. Stir for 30 min to form the diazonium salt.

-

Iodination: Dissolve KI (1.5 eq) in water. Add the cold diazonium solution slowly to the KI solution (or vice versa) with vigorous stirring.

-

Workup: Allow to warm to room temperature (evolution of N₂ gas). Heat to 60°C for 30 min to ensure completion.

-

Extraction: Extract with Ethyl Acetate or DCM. Wash with Na₂S₂O₃ (to remove free iodine) and Brine.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Figure 2: Synthesis pathway via the Sandmeyer reaction, bypassing the regioselectivity issues of direct iodination.

Applications in Drug Development

HSP90 Inhibitor Synthesis

2,4-Dichloro-5-iodophenol is a documented intermediate in the synthesis of resorcinol-based HSP90 inhibitors. The iodine handle allows for the attachment of heterocyclic moieties (e.g., pyrazoles, isoxazoles) that occupy the ATP-binding pocket of the chaperone protein.

-

Mechanism: The phenol -OH forms a hydrogen bond with Asp93 in the HSP90 pocket, while the 5-iodo position is coupled to a lipophilic tail that extends into the hydrophobic sub-pocket.

-

Coupling Strategy: Typically used in MOM-protection of the phenol followed by Suzuki Coupling with a boronic acid, then deprotection.

Cross-Coupling Versatility

Researchers utilize this scaffold to explore Structure-Activity Relationships (SAR) where the "left-hand" side of a molecule requires a specific halogen pattern for metabolic stability (blocking P450 oxidation sites) while extending the carbon skeleton via the iodine.

| Reaction Type | Partner Reagent | Outcome |

| Suzuki-Miyaura | Aryl Boronic Acid | Biaryl formation (C5-Aryl) |

| Sonogashira | Terminal Alkyne | Alkynyl-phenol (C5-Alkyne) |

| Heck | Alkene | Styrenyl derivative (C5-Alkene) |

| Buchwald-Hartwig | Amine | Aminophenol derivative (C5-N) |

Safety & Handling (SDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed.

-

Storage: Light sensitive. Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent deiodination or oxidation.

-

Disposal: Halogenated organic waste. Do not mix with acid streams (risk of generating toxic vapors).

References

-

Chemical Identity & CAS: SynHet. Phenol, 2,4-dichloro-5-iodo- Product Page. Retrieved from (Verified CAS 335014-73-8).

-

Synthesis Intermediate: ChemicalBook. 2,4-Dichloro-5-nitrophenol Properties and Synthesis.[4] Retrieved from .

- Application in HSP90 Inhibitors: Patent BRPI0807165A2. 2-Amino Pyrimidine Compounds.

-

Sandmeyer Methodology: Organic Syntheses, Coll. Vol. 2, p. 355 (1943). General procedure for iodophenols via diazonium salts. Retrieved from .

-

Commercial Availability: Chemspace. 2,4-dichloro-5-iodophenol (CAS 335014-73-8).[1][2][3][5] Retrieved from .

Sources

- 1. Phenol, 2,4-dichloro-5-iodo- [synhet.com]

- 2. EnamineStore [enaminestore.com]

- 3. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 2,4-Dichloro-5-nitrophenol | 39489-77-5 [chemicalbook.com]

- 5. 2,4-dichloro-5-iodophenol - C6H3Cl2IO | CSSB00011003959 [chem-space.com]

- 6. 2,4-Dichloro-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 7. CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5 - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Solubility of 2,4-Dichloro-5-iodophenol in Organic Solvents

Abstract

2,4-Dichloro-5-iodophenol is a halogenated aromatic compound with significant potential in organic synthesis, particularly as a building block in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Dichloro-5-iodophenol. In the absence of extensive published quantitative data for this specific molecule, this guide leverages a predictive approach grounded in the physicochemical properties of structurally analogous compounds, such as 2,4-Dichlorophenol (2,4-DCP) and other iodinated phenols. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of its solubility, ensuring researchers can generate reliable and reproducible data.

Introduction: The Significance of Solubility in a Research and Development Context

The solubility of a compound is a critical physicochemical parameter that governs its behavior in a liquid phase. For researchers, scientists, and drug development professionals, solubility data is not merely a physical constant but a cornerstone of process development and optimization. From designing efficient synthetic routes to developing stable formulations, a comprehensive solubility profile is indispensable. In the context of 2,4-Dichloro-5-iodophenol, understanding its solubility is crucial for:

-

Reaction Kinetics and Stoichiometry: Ensuring the compound is fully dissolved in a reaction solvent is essential for achieving optimal reaction rates and ensuring complete stoichiometric conversion.

-

Purification and Crystallization: The selection of appropriate solvents and anti-solvents for crystallization, a key purification technique, is entirely dependent on differential solubility at various temperatures.

-

Formulation Development: For pharmaceutical applications, solubility in biocompatible solvents is a primary determinant of bioavailability and drug delivery mechanisms.

-

Analytical Method Development: The choice of mobile phase in chromatographic techniques like HPLC is guided by the analyte's solubility.[1]

This guide provides a foundational understanding of the expected solubility of 2,4-Dichloro-5-iodophenol and equips the reader with the necessary tools to empirically validate these predictions.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle is dictated by the interplay of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The molecular structure of 2,4-Dichloro-5-iodophenol, featuring a polar hydroxyl group, a relatively nonpolar aromatic ring, and halogen substituents, suggests a nuanced solubility profile across a spectrum of organic solvents.

Analysis of Molecular Structure

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, predisposing the molecule to high solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, DMSO).

-

Polarity: The presence of two chlorine atoms and one iodine atom, in addition to the hydroxyl group, imparts a significant dipole moment to the molecule. This suggests good solubility in polar organic solvents.

-

Lipophilicity: The aromatic ring and the bulky halogen atoms contribute to the molecule's lipophilic character. This is expected to enhance its solubility in nonpolar and moderately polar solvents. For instance, the presence of ethyl and iodo groups in the similar compound 2-Ethyl-4-iodophenol is known to increase its lipophilicity and enhance solubility in less polar solvents compared to unsubstituted phenol.[2]

Predicted Qualitative Solubility

Based on the structural analysis and data from analogous compounds like 2,4-Dichlorophenol, which is readily soluble in ethanol and benzene[3], a qualitative solubility profile for 2,4-Dichloro-5-iodophenol can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of 2,4-Dichloro-5-iodophenol can form strong hydrogen bonds with protic solvents.[2] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Moderate | The polarity of these solvents facilitates favorable dipole-dipole interactions with the phenol.[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High to Moderate | Ethers can act as hydrogen bond acceptors for the phenolic proton.[2] |

| Halogenated | Dichloromethane, Chloroform | Moderate | The overall polarity of 2,4-Dichloro-5-iodophenol should allow for reasonable solubility in these solvents.[2] |

| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of 2,4-Dichloro-5-iodophenol will engage in favorable π-π stacking interactions with aromatic solvents.[2] |

| Nonpolar | Hexane, Cyclohexane | Low | The significant polarity of the molecule will limit its solubility in nonpolar aliphatic solvents. |

Experimental Determination of Solubility: A Step-by-Step Guide

While predictive models are useful, empirical determination of solubility is essential for accurate process design. The following section provides a detailed protocol for the isothermal shake-flask method, a gold standard for solubility measurement.[4]

Materials and Equipment

-

2,4-Dichloro-5-iodophenol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system.[1]

Experimental Workflow

Figure 1: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions: To a series of vials, add a known volume of each organic solvent. Add an excess amount of 2,4-Dichloro-5-iodophenol to each vial to ensure that a saturated solution is formed and solid solute remains.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette.

-

Filtration: Immediately filter the withdrawn supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the clear filtrate with a known volume of the corresponding pure solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC or GC-MS.[5][6] A calibration curve should be prepared using standard solutions of 2,4-Dichloro-5-iodophenol of known concentrations.

-

Calculation: The solubility (S) is calculated using the following formula:

S (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

Analytical Methodologies for Quantification

The accurate quantification of 2,4-Dichloro-5-iodophenol in the saturated solvent is pivotal for reliable solubility data. Both HPLC and GC-MS are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of phenolic compounds.

-

Principle: The diluted sample is injected into a liquid mobile phase that flows through a packed column (stationary phase). The separation is based on the differential partitioning of the analyte between the two phases.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is often effective.

-

Detection: UV-Vis detector set to a wavelength where 2,4-Dichloro-5-iodophenol exhibits maximum absorbance.

-

Quantification: Based on the peak area of the analyte, which is proportional to its concentration.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for the analysis of volatile and semi-volatile compounds like halogenated phenols.

-

Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then detected and identified by a mass spectrometer.

-

Typical Conditions:

-

Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Split/splitless injection.

-

Detection: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

-

Quantification: Based on the integrated peak area of a characteristic ion of 2,4-Dichloro-5-iodophenol.

-

Figure 2: A comparative overview of HPLC and GC-MS analytical workflows.

Safety Considerations

While a specific safety data sheet for 2,4-Dichloro-5-iodophenol may not be readily available, it is prudent to handle it with the same precautions as other halogenated phenols. Structurally related compounds like 2,4-Dichlorophenol are classified as harmful if swallowed and toxic in contact with skin.[7] Therefore, the following safety measures are mandatory:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2,4-Dichloro-5-iodophenol in organic solvents. By leveraging a predictive approach based on the principles of chemical interactions and data from analogous compounds, a qualitative solubility profile has been established. More importantly, this guide has detailed a robust experimental protocol for the accurate and reproducible determination of its solubility. The outlined analytical methodologies provide the necessary tools for precise quantification. For researchers, scientists, and drug development professionals, the information and procedures contained within this guide will serve as a valuable resource for the effective and safe utilization of 2,4-Dichloro-5-iodophenol in their research and development endeavors.

References

-

U.S. Environmental Protection Agency. Ambient Water Quality Criteria for 2,4-dichlorophenol. Available from: [Link].

-

U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation products, 2,4-dichlorophenol, 4-chlorophenol and 2,4-dichloroanisole, in surface, ground and drinking water. Available from: [Link].

-

McConnell, S. E. (1997). Chemical identification and flavor profile analysis of iodinated phenols produced from disinfection of spacecraft drinking water (Master's thesis, Virginia Tech). Available from: [Link].

-

Ministry of the Environment, Government of Japan. Analytical Methods. In: Detailed guidance on environmental monitoring of chemicals. Available from: [Link].

-

World Health Organization. Analytical methods and achievability. In: Guidelines for drinking-water quality. Available from: [Link].

-

Australian Industrial Chemicals Introduction Scheme. Phenol, 2,4-dichloro-: Evaluation statement. Available from: [Link].

-

Almeida, J. M. A., et al. (2018). Studies on the solubility of phenolic compounds. ResearchGate. Available from: [Link].

Sources

- 1. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

NMR and IR spectra of 2,4-Dichloro-5-iodophenol

An In-depth Technical Guide to the NMR and IR Spectra of 2,4-Dichloro-5-iodophenol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of 2,4-dichloro-5-iodophenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying principles and experimental causality. By integrating predictive analysis based on established spectroscopic principles with detailed, field-proven protocols, this guide serves as a self-validating resource for the characterization of complex halogenated aromatic compounds. It includes predicted data tables, step-by-step experimental workflows, and logical diagrams to facilitate a deeper understanding of spectral interpretation.

Introduction: The Analytical Challenge of Polysubstituted Phenols

Halogenated phenols are a critical class of compounds, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Their biological activity and chemical reactivity are highly dependent on the nature and position of the halogen substituents on the aromatic ring. 2,4-dichloro-5-iodophenol is a prime example of a polysubstituted phenol where the interplay of electron-withdrawing (chloro) and less electronegative but heavy (iodo) halogens, along with the electron-donating hydroxyl group, creates a unique electronic environment.

Accurate structural elucidation is paramount, and spectroscopic techniques like NMR and IR are the cornerstones of this process.[2] This guide provides a predictive but expertly grounded analysis of the ¹H NMR, ¹³C NMR, and IR spectra of 2,4-dichloro-5-iodophenol, offering a robust framework for its identification and characterization.

Molecular Structure of 2,4-Dichloro-5-iodophenol: A Foundation for Spectral Prediction

The substitution pattern on the benzene ring is the primary determinant of the compound's spectral features. The numbering convention for the phenyl ring begins with the carbon bearing the hydroxyl group (C1). The substituents are therefore located at C2 (Chloro), C4 (Chloro), and C5 (Iodo). This leaves two aromatic protons at the C3 and C6 positions.

Caption: Molecular structure with atom numbering for spectral assignment.

¹H NMR Spectral Analysis: Unraveling the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons.

Expertise & Rationale

For 2,4-dichloro-5-iodophenol, we expect signals from two aromatic protons and one phenolic hydroxyl proton.

-

Aromatic Protons (H3 & H6):

-

H6: This proton is ortho to the hydroxyl group and meta to the chlorine at C4. The -OH group is activating (shielding), while the halogens are deactivating (deshielding). H6 is expected to appear as a singlet, as its only adjacent proton (H5) has been substituted with iodine, and long-range coupling to H3 is typically too small to be resolved.

-

H3: This proton is ortho to two chlorine atoms (C2 and C4). These strongly electron-withdrawing groups will significantly deshield H3, causing it to appear downfield. Like H6, it is expected to be a singlet due to the lack of adjacent protons.

-

-

Hydroxyl Proton (-OH):

-

The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature.[3][4] In a non-polar solvent like CDCl₃, it may appear between 4-7 ppm. In a hydrogen-bond accepting solvent like DMSO-d₆, it can shift downfield significantly to 9 ppm or higher.[4] Due to rapid chemical exchange, it typically appears as a broad singlet.[5]

-

Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Prediction |

| H6 | ~6.9 - 7.2 | Singlet (s) | 1H | Influenced by ortho -OH (shielding) and meta -Cl. Position based on data for similar dichlorophenols.[6] |

| H3 | ~7.3 - 7.5 | Singlet (s) | 1H | Deshielded by two ortho -Cl groups. Expected to be the most downfield aromatic proton. |

| -OH | ~4.5 - 9.5 | Broad Singlet (br s) | 1H | Highly variable; dependent on solvent and hydrogen bonding.[3][5] Confirmed by D₂O exchange. |

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

Proton-decoupled ¹³C NMR reveals one signal for each unique carbon atom in the molecule, with chemical shifts indicating their electronic environment.[7]

Expertise & Rationale

We predict six distinct signals for the six aromatic carbons. The chemical shifts are influenced by the attached substituents (-OH, -Cl, -I).

-

C1 (C-OH): The carbon attached to the strongly electronegative oxygen will be significantly deshielded, appearing far downfield, typically around 150-155 ppm for phenols.[3]

-

C2, C4, C5 (C-Halogen): Carbons directly bonded to halogens are also deshielded. The deshielding effect is generally Cl > I. The precise shift is a complex interplay of electronegativity and other factors.

-

C3, C6 (C-H): These carbons will have shifts influenced by the substituents at the ortho, meta, and para positions. C3, being between two chlorinated carbons, will be in a highly electron-poor environment. C6 is ortho to the electron-donating -OH group, which will have a shielding effect.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Rationale for Prediction |

| C1 | ~152 - 156 | Carbon attached to the -OH group; highly deshielded.[3] |

| C2 | ~128 - 132 | Carbon attached to chlorine; deshielded. |

| C3 | ~129 - 133 | Aromatic C-H between two chlorinated carbons. |

| C4 | ~125 - 129 | Carbon attached to chlorine. |

| C5 | ~85 - 90 | Carbon attached to iodine; the "heavy atom effect" of iodine causes a significant upfield (shielding) shift compared to other halogenated carbons. |

| C6 | ~115 - 120 | Aromatic C-H ortho to the -OH group; shielded. |

Infrared (IR) Spectral Analysis: Identifying Functional Group Vibrations

IR spectroscopy is ideal for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]

Expertise & Rationale

The IR spectrum of 2,4-dichloro-5-iodophenol will be dominated by vibrations of the hydroxyl group and the substituted aromatic ring.

-

O-H Stretch: A prominent, broad absorption band is expected in the 3200-3550 cm⁻¹ region.[9] The broadening is a classic indicator of intermolecular hydrogen bonding between phenol molecules.[10]

-

Aromatic C-H Stretch: A sharp, medium-intensity absorption should appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹), which is characteristic of sp² C-H bonds in an aromatic ring.[11]

-

Aromatic C=C Stretch: Several sharp peaks of variable intensity will be present in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

-

C-O Stretch: A strong, sharp absorption is expected around 1200-1250 cm⁻¹, corresponding to the stretching vibration of the phenolic C-O bond.[9]

-

Fingerprint Region (< 1000 cm⁻¹): This complex region will contain C-Cl and C-I stretching vibrations, as well as C-H out-of-plane bending modes. While difficult to assign individually without computational analysis, the overall pattern is unique to the molecule.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3550 - 3200 | O-H Stretch | Strong, Broad | Characteristic of hydrogen-bonded phenolic -OH group.[9][10] |

| 3100 - 3050 | Aromatic C-H Stretch | Medium, Sharp | Indicates sp² C-H bonds of the benzene ring.[11] |

| 1600, 1570, 1470 | Aromatic C=C Stretch | Medium-Strong, Sharp | Ring stretching vibrations. |

| ~1230 | C-O Stretch | Strong, Sharp | Phenolic C-O bond vibration.[9] |

| 1000 - 650 | C-Cl / C-I Stretch | Medium-Strong | Located in the fingerprint region. |

Standard Operating Protocols for Spectral Acquisition

To ensure data is reproducible and of high quality, standardized protocols are essential. The following methodologies represent best practices in a modern analytical laboratory.

Workflow for Spectroscopic Analysis

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Dichlorophenol(120-83-2) 1H NMR spectrum [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Interpreting IR Spectra [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Safe Handling of 2,4-Dichloro-5-iodophenol

For professionals in research and drug development, the precise and safe handling of chemical reagents is paramount. This guide provides a detailed examination of 2,4-Dichloro-5-iodophenol, moving beyond a standard safety data sheet (SDS) to offer a deeper understanding of its properties and the rationale behind critical handling protocols. Our focus is on empowering researchers with the knowledge to mitigate risks and ensure both personal safety and experimental integrity.

Section 1: Compound Profile and Hazard Identification

2,4-Dichloro-5-iodophenol is a halogenated aromatic compound. Its structure, featuring a phenol ring with chlorine and iodine substituents, dictates its reactivity and toxicological profile. It is primarily used as an intermediate in the synthesis of more complex molecules in pharmaceutical and agricultural research.[1] While a valuable reagent, its handling demands a thorough understanding of its inherent hazards.

The primary risks associated with 2,4-Dichloro-5-iodophenol are its corrosivity and acute toxicity upon contact, ingestion, or inhalation.[2][3] The Globally Harmonized System (GHS) provides a universal framework for classifying these hazards, which are summarized below.

Table 1: Physicochemical Properties of 2,4-Dichloro-5-iodophenol

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂IO | [4] |

| Molecular Weight | 304.90 g/mol | [4] |

| Appearance | White to off-white or beige crystalline solid | [1][4] |

| Melting Point | 42-44 °C | [1] |

| Boiling Point | 209-210 °C | [1] |

| Flash Point | 113 °C (237 °F) | [1][4] |

| Solubility | Slightly soluble in water. Soluble in methanol. | [1][4] |

Table 2: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion | Category 1B/1C | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Hazardous to the Aquatic Environment | - | Toxic to aquatic life with long lasting effects |

Data compiled from multiple sources.[2][3][5][6]

The combination of corrosivity and systemic toxicity is a key concern. Phenolic compounds can be rapidly absorbed through the skin, often without immediate pain due to their anesthetic properties, leading to delayed but severe systemic effects on the central nervous system, liver, and kidneys.[7][8][9]

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

A foundational principle of laboratory safety is the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures to minimize exposure. Simply relying on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

1. Elimination and Substitution: The most effective controls involve removing the hazard. Before commencing work, critically assess the experimental design. Is there an alternative synthetic pathway that avoids this reagent? Can a less hazardous analogue achieve the same result? While not always feasible, this evaluation is a crucial first step.

2. Engineering Controls: If the compound cannot be eliminated, the next step is to physically isolate the researcher from the hazard.

- Chemical Fume Hood: All handling of solid 2,4-dichloro-5-iodophenol and its solutions must be conducted within a certified chemical fume hood.[5][10] This is non-negotiable. The hood contains vapors and dust, preventing inhalation, which is a primary route of exposure.[3]

- Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[11]

3. Administrative Controls: These are the procedures and policies that dictate safe work practices.

- Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before work begins. This document should cover every step from material acquisition to waste disposal.

- Training: All personnel must be trained on the specific hazards of 2,4-dichloro-5-iodophenol, the lab's SOP, and emergency procedures.[12]

- Restricted Access: Designate a specific area within the lab for handling this compound to prevent cross-contamination and limit potential exposures.[1]

4. Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical.[12] Its selection must be deliberate and based on the specific tasks being performed.

- Eye Protection: Chemical splash goggles are mandatory.[7] If there is a significant splash risk, a face shield should be worn in addition to goggles.[12][13]

- Hand Protection: Due to the high dermal toxicity and corrosivity, glove selection is critical. Double-gloving is recommended.[7] Use a chemical-resistant glove, such as butyl rubber or Viton®, as the outer layer, with a standard nitrile glove underneath.[12][13] Nitrile gloves alone offer insufficient protection against prolonged contact with halogenated phenols.[14] Gloves must be inspected before use and changed immediately if contamination is suspected.[7]

- Body Protection: A full-length, buttoned lab coat is required.[7] For tasks with a higher splash potential, a chemically resistant apron over the lab coat is advised.[13]

- Footwear: Closed-toe, non-perforated shoes are required in any laboratory setting.[7]

Section 3: Protocols for Safe Handling and Storage

Adherence to methodical protocols is essential for minimizing risk during routine laboratory operations.

Experimental Protocol: Weighing and Solution Preparation

-

Preparation: Don all required PPE (double gloves, goggles, face shield, lab coat) before entering the designated handling area.

-

Fume Hood: Perform all operations inside a certified chemical fume hood.[10]

-

Weighing: To prevent dispersal of the crystalline solid, weigh the compound on a tared weigh boat or glassine paper. Do not weigh directly on the balance pan.

-

Transfer: Carefully transfer the solid into the destination vessel using a spatula. Avoid creating dust.[15]

-

Dissolution: Add the solvent slowly to the vessel to avoid splashing. If the dissolution is exothermic, add the solvent in portions and allow the solution to cool.

-

Cleanup: After transfer, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) inside the fume hood, collecting the rinsate as hazardous waste. Wipe down the work surface of the fume hood.[13]

-

Glove Removal: Remove outer gloves first, followed by inner gloves, turning them inside out to prevent contamination of the skin. Wash hands thoroughly with soap and water.[3]

Storage Protocol

-

Container: Store 2,4-dichloro-5-iodophenol in its original, tightly sealed container.[3][5]

-

Location: Keep in a cool, dry, well-ventilated area designated for toxic and corrosive materials.[5][10] Storage in a refrigerator at 2-8°C is often recommended.[4]

-

Incompatibilities: Segregate from strong oxidizing agents, acid chlorides, and acid anhydrides.[14] Store away from bases and metals that can be corroded by phenols.[10]

-

Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant GHS hazard pictograms.[14]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident.

Spill Response

The appropriate response depends on the scale of the spill. For any spill larger than what can be safely managed by laboratory personnel, evacuate the area and contact emergency services.

Caption: Logical workflow for responding to a chemical spill.

Procedure for a Small Spill (Manageable by Lab Staff):

-

Alert & Isolate: Immediately alert others in the lab and cordon off the affected area.[11]

-

PPE: Don the appropriate PPE, including double gloves, goggles, face shield, and a lab coat or apron.[6] If the substance is a fine powder, a respirator may be necessary.

-

Contain: Do not use water. Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[15]

-

Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[15] Avoid creating dust.

-

Decontaminate: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.

-

Report: Document the incident according to your institution's policies.

First Aid for Exposures

Immediate and correct first aid is critical to minimizing injury. All personnel must know the location of safety showers, eyewash stations, and first aid kits.

-

Skin Contact: Speed is essential.[4] Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[6] After initial flushing, wash the area with soap and water.[3] Some protocols for phenol exposure recommend subsequent application of polyethylene glycol (PEG 300 or 400) to help remove residual phenol from the skin.[9][10] Seek immediate medical attention. [5]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[11] Seek immediate medical attention. Provide the SDS and any available exposure information to the medical professionals.

References

-

2,4-Dichlorophenol | C6H4Cl2O. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Provisional Peer Reviewed Toxicity Values for 2,4-Dichlorophenol. U.S. Environmental Protection Agency. Available from: [Link]

-

2,4-DICHLOROPHENOL HAZARD SUMMARY. New Jersey Department of Health. Available from: [Link]

-

Phenol, 2,4-dichloro- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Available from: [Link]

-

2,5-Dichlorophenol - Safety Data Sheet. Agilent Technologies. Available from: [Link]

-

Physicochemical properties of 2,4-dichlorophenol (DCP) and 2,4-dichlorophenoxyacetic acid (2,4-D). ResearchGate. Available from: [Link]

-

Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available from: [Link]

-

Toxicology of 2,4-D. 2,4-D Information Council. Available from: [Link]

-

Phenol SOP. Texas Woman's University. Available from: [Link]

-

2,4-DICHLOROPHENOL. LookChem. Available from: [Link]

-

Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

-

Working Safely with Phenol Guideline. The University of Queensland. Available from: [Link]

-

Chemical Properties of Phenol, 2,4-dichloro- (CAS 120-83-2). Cheméo. Available from: [Link]

-

2-Chloro-5-iodophenol | C6H4ClIO. PubChem, National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. manavchem.com [manavchem.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 2,4-Dichlorophenol | 120-83-2 [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. agilent.com [agilent.com]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 10. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 11. echemi.com [echemi.com]

- 12. nj.gov [nj.gov]

- 13. ehs.umich.edu [ehs.umich.edu]

- 14. twu.edu [twu.edu]

- 15. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Reactivity of the Iodine Substituent in 2,4-Dichloro-5-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, halogenated phenols serve as pivotal intermediates for the construction of complex molecular architectures. Among these, 2,4-dichloro-5-iodophenol stands out as a particularly valuable building block. Its trifunctional nature, featuring a reactive hydroxyl group and a strategic arrangement of three halogen atoms with differentiated reactivity, offers a versatile platform for selective chemical modifications. This guide provides a comprehensive exploration of the reactivity of the iodine substituent in 2,4-dichloro-5-iodophenol, with a focus on its application in palladium and copper-catalyzed cross-coupling reactions. As Senior Application Scientists, we aim to furnish researchers, scientists, and drug development professionals with a detailed understanding of the principles governing these transformations, alongside practical, field-proven protocols.

Synthesis of 2,4-Dichloro-5-iodophenol: A Strategic Approach

The synthesis of 2,4-dichloro-5-iodophenol commences with the commercially available 2,4-dichlorophenol. The introduction of the iodine atom at the C-5 position is achieved through electrophilic aromatic substitution. The regioselectivity of this iodination is directed by the existing substituents on the phenol ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atoms are deactivating, ortho-, para-directing groups. In this case, the position para to the hydroxyl group is occupied by a chlorine atom, and the two ortho positions are either substituted or sterically hindered. This directs the incoming electrophile to the C-5 position, which is meta to the hydroxyl group but activated by it and ortho to one of the chlorine atoms.

A common and effective method for this transformation is the use of iodine monochloride (ICl) in a suitable solvent, such as acetic acid or a chlorinated solvent. The reaction proceeds under mild conditions and generally affords the desired product in good yield.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloro-5-iodophenol with Phenylboronic Acid

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2,4-dichloro-5-iodophenol (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for instance, potassium carbonate (2.0 mmol).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 90 °C) with vigorous stirring for a designated time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | ~90 | [1] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | ~85 | [1] |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. [2][3][4]This reaction is highly valuable for the synthesis of arylalkynes, which are important structural motifs in many pharmaceuticals and organic materials. The C-I bond of 2,4-dichloro-5-iodophenol readily participates in this transformation.

Caption: Simplified Sonogashira catalytic cycles.

Experimental Protocol: Sonogashira Coupling of 2,4-Dichloro-5-iodophenol with Phenylacetylene

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 2,4-dichloro-5-iodophenol (1.0 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst such as CuI (0.04 mmol, 4 mol%).

-

Solvent and Reagent Addition: Add a degassed solvent, typically an amine base like triethylamine (5 mL), which also serves as the base. Then, add phenylacetylene (1.2 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as indicated by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with aqueous ammonium chloride solution and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

| Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | 25-50 | ~95 | [5][6] |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | 25 | ~92 | [6] |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine in the presence of a base. [7][8][9][10][11]This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives, which are prevalent in pharmaceuticals. The C-I bond of 2,4-dichloro-5-iodophenol is an excellent substrate for this transformation.

Caption: Simplified Buchwald-Hartwig amination cycle.

Experimental Protocol: Buchwald-Hartwig Amination of 2,4-Dichloro-5-iodophenol with Morpholine

-

Reaction Setup: Charge a Schlenk tube with 2,4-dichloro-5-iodophenol (1.0 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable phosphine ligand like XPhos (0.03 mmol, 3 mol%), and a strong base, for example, sodium tert-butoxide (1.4 mmol).

-

Reagent and Solvent Addition: Add morpholine (1.2 mmol) and a degassed anhydrous solvent such as toluene (5 mL).

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 100 °C) and stir for the required duration (e.g., 16 hours). Monitor the reaction's progress.

-

Work-up and Purification: Cool the reaction to room temperature, quench with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the desired arylamine.

| Amine | Pd Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~88 | [12] |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | ~82 | [13] |

Copper-Catalyzed Ullmann Condensation: An Alternative Route to C-O and C-N Bonds

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O and C-N bonds, typically by coupling an aryl halide with an alcohol, phenol, or amine. [14][15][16]While often requiring harsher conditions than palladium-catalyzed reactions, modern advancements with the use of ligands have made the Ullmann reaction a viable and sometimes complementary approach. The C-I bond of 2,4-dichloro-5-iodophenol is sufficiently reactive for this transformation.

Caption: A plausible mechanism for the Ullmann condensation.

Experimental Protocol: Ullmann Condensation of 2,4-Dichloro-5-iodophenol with 4-Methoxyphenol

-

Reaction Setup: In a reaction vessel, combine 2,4-dichloro-5-iodophenol (1.0 mmol), 4-methoxyphenol (1.2 mmol), a copper catalyst like CuI (0.1 mmol, 10 mol%), a ligand such as 1,10-phenanthroline (0.2 mmol, 20 mol%), and a base, for instance, cesium carbonate (2.0 mmol).

-

Solvent Addition: Add a high-boiling polar solvent, for example, dimethylformamide (DMF) (5 mL).

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for an extended period (e.g., 24-48 hours).

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic extract, dry, and concentrate. Purify the crude product via column chromatography.

| Coupling Partner | Cu Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Methoxyphenol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF | 130 | ~75 | [3][17] |

| Pyrrolidine | CuI / L-Proline | K₂CO₃ | DMSO | 110 | ~80 | [18] |

Applications in Drug Discovery and Development

The functionalized derivatives of 2,4-dichloro-5-iodophenol are valuable scaffolds in the design and synthesis of novel therapeutic agents. The ability to selectively introduce diverse substituents at the C-5 position allows for the systematic exploration of structure-activity relationships (SAR). For instance, the biaryl ethers and arylamines synthesized via the methods described above are common motifs in kinase inhibitors, anti-inflammatory agents, and other classes of drugs. The strategic placement of the chloro and hydroxyl groups on the phenol ring can also contribute to the binding affinity and pharmacokinetic properties of the final drug candidates.

Conclusion

2,4-Dichloro-5-iodophenol is a highly versatile and synthetically valuable building block. The pronounced reactivity of its iodine substituent in palladium- and copper-catalyzed cross-coupling reactions, in stark contrast to the less reactive chlorine atoms, provides a reliable platform for selective and sequential functionalization. This guide has detailed the fundamental principles governing this reactivity and provided practical protocols for key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann reactions. A thorough understanding and application of these methodologies will undoubtedly continue to empower researchers in the fields of medicinal chemistry and materials science to construct novel and complex molecules with desired functions.

References

-

ChemHelpASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

-

Gao, C., & Wang, J. (2017). Regioselective C5-H direct iodination of indoles. Organic & Biomolecular Chemistry, 15(32), 6656–6659. [Link]

-

Li, J., Liu, Y., & Li, G. (2014). Traditional methods for the synthesis of 2,4-dichlorophenol. RSC Advances, 4(92), 50787–50798. [Link]

-

Stavber, S., & Jereb, M. (2010). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 15(6), 4253–4267. [Link]

-

Van Allen, D. (2010). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION [Doctoral dissertation, University of South Carolina]. Scholar Commons. [Link]

-

Akhtar, T., Khan, K. M., & Iqbal, S. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2661. [Link]

-

Li, Z., & Li, C.-J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 135, 46–52. [Link]

- U.S. Patent No. CN106349025A. (2017). Preparation process of 2,4-dichlorophenol.

-

Shavisi, Y., Sharifzadeh, S., & Zare, K. (2016). Removing 2,4-dichlorophenol from aqueous environments by heterogeneous catalytic ozonation using synthesized MgO nanoparticles. Desalination and Water Treatment, 57(57), 27959–27968. [Link]

-

PubChem. (n.d.). 2,4-Dichlorophenol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

- Google Patents. (2016). A kind of preparation method of the nitrophenol of 2,4 dichloro 5.

- Google Patents. (2012). Synthesis method of 2, 5-dichlorophenol.

-

Ananikov, V. P., & Orlov, N. V. (2015). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline (the yields were determined by 1 H NMR). ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 5, 2026, from [Link]

-

Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

-

Wikipedia. (2023, December 28). Sonogashira coupling. [Link]

-

Hartwig, J. F., & Mann, G. (2002). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 124(49), 14619–14627. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 5, 2026, from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

ChemHelpASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

-

Wikipedia. (2023, December 28). Buchwald–Hartwig amination. [Link]

-

The Organic Chemistry Tutor. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Retrieved February 5, 2026, from [Link]

-

The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

-